molecular formula C18H16N2O4 B13747553 (S)-2-((E)-3-Furan-2-yl-acryloylamino)-3-(1H-indol-3-yl)-propionic acid CAS No. 261179-11-7

(S)-2-((E)-3-Furan-2-yl-acryloylamino)-3-(1H-indol-3-yl)-propionic acid

Cat. No.: B13747553
CAS No.: 261179-11-7
M. Wt: 324.3 g/mol
InChI Key: BVDYWVVWERVABZ-WAVCKPEOSA-N
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Description

(S)-2-((E)-3-Furan-2-yl-acryloylamino)-3-(1H-indol-3-yl)-propionic acid is a complex organic compound that features both furan and indole moieties. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its unique structural characteristics and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((E)-3-Furan-2-yl-acryloylamino)-3-(1H-indol-3-yl)-propionic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan-2-yl-acryloyl intermediate: This step involves the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions to form the furan-2-yl-acryloyl intermediate.

    Coupling with indole derivative: The intermediate is then coupled with an indole derivative through an amide bond formation reaction. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

    Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer of the compound. This can be achieved through chiral chromatography or by using chiral auxiliaries during the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((E)-3-Furan-2-yl-acryloylamino)-3-(1H-indol-3-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the acrylamide moiety can be reduced to form the corresponding alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and specific conditions (e.g., low temperature, inert atmosphere).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the acrylamide moiety.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

(S)-2-((E)-3-Furan-2-yl-acryloylamino)-3-(1H-indol-3-yl)-propionic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (S)-2-((E)-3-Furan-2-yl-acryloylamino)-3-(1H-indol-3-yl)-propionic acid involves its interaction with specific molecular targets and pathways. The furan and indole moieties can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((E)-3-Furan-2-yl-acryloylamino)-3-(1H-indol-3-yl)-propionic acid: shares structural similarities with other compounds containing furan and indole moieties, such as:

Uniqueness

  • The unique combination of furan and indole moieties in this compound imparts distinct chemical and biological properties that are not observed in other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

261179-11-7

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

(2S)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C18H16N2O4/c21-17(8-7-13-4-3-9-24-13)20-16(18(22)23)10-12-11-19-15-6-2-1-5-14(12)15/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/b8-7+/t16-/m0/s1

InChI Key

BVDYWVVWERVABZ-WAVCKPEOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)/C=C/C3=CC=CO3

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC=CO3

Origin of Product

United States

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